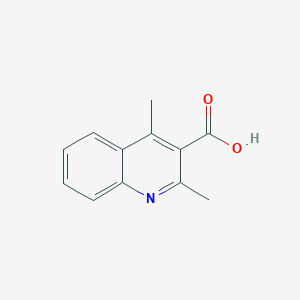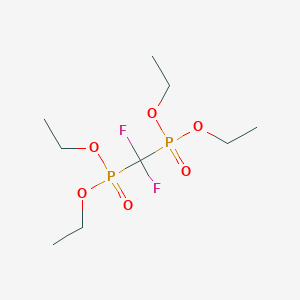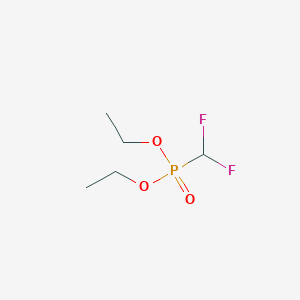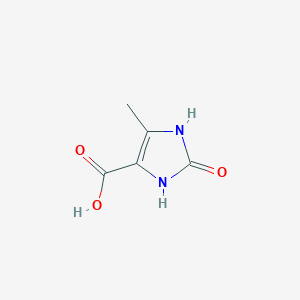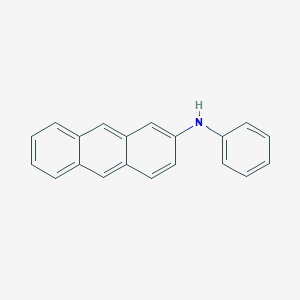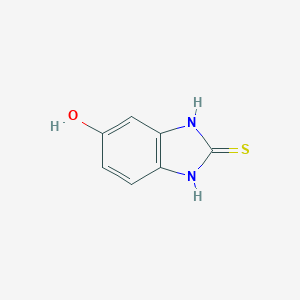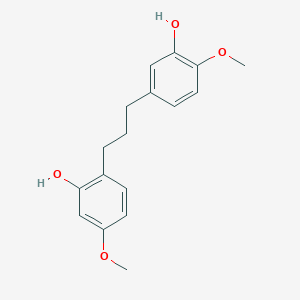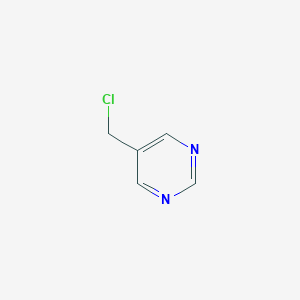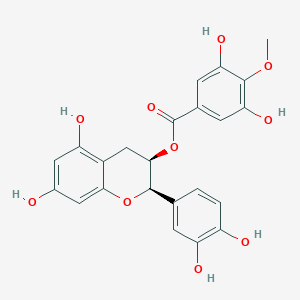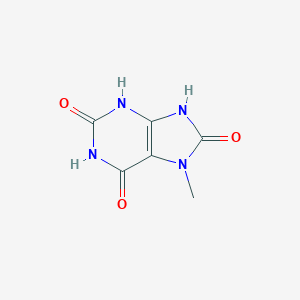
7-Methyluric acid
Overview
Description
7-Methyluric acid is a methylated purine and a derivative of uric acid . It is a metabolite of caffeine that can be detected in urine . It can also be detected in uric acid stones .
Molecular Structure Analysis
The empirical formula of 7-Methyluric acid is C6H6N4O3 . The molecular weight is 182.14 . The SMILES string representation of its structure is CN1C(=O)NC2=C1C(=O)NC(=O)N2 .Chemical Reactions Analysis
7-Methyluric acid is a product of theobromine biodegradation . It reacts with caffeine to produce methylxanthines and uric acid .Physical And Chemical Properties Analysis
7-Methyluric acid is a tan solid . Its melting point is greater than 300°C . It is soluble in DMF and DMSO . The UV maxima are at 238 and 294 nm at pH 7.0 .Scientific Research Applications
Gout Treatment
7-Methyluric acid has been studied for its potential role in the treatment of gout . Gout is a rheumatic disease caused by the accumulation of monosodium urate (NaU) crystals in the peripheral joints. Laboratory studies have shown that 7-methylxanthine, a compound related to 7-methyluric acid, can reduce or even prevent the formation of these crystals . This suggests that 7-methyluric acid could potentially be used to prevent crystallization in vivo, which could be achieved by direct oral administration of 7-methylxanthine or other methylxanthines that are metabolized to 7-methylxanthine .
Metabolite of Caffeine
7-Methyluric acid is a metabolite of caffeine . It can be detected in urine following the consumption of caffeine . This makes it a potential biomarker for caffeine intake, which could be useful in studies investigating the effects of caffeine on the human body .
Detection in Uric Acid Stones
7-Methyluric acid can also be detected in uric acid stones . This suggests that it could potentially be used as a biomarker for the presence of these stones, aiding in their diagnosis .
Safety and Hazards
Mechanism of Action
Target of Action
7-Methyluric acid is a metabolite of caffeine . .
Mode of Action
It is known that caffeine, from which 7-methyluric acid is derived, increases urinary excretion of calcium, sodium, and magnesium
Biochemical Pathways
7-Methyluric acid is a part of the metabolic pathways of caffeine . It is produced through the demethylation of paraxanthine, which is then further demethylated to form xanthine. Xanthine is then converted to uric acid, which enters the normal purine catabolic pathway .
Pharmacokinetics
It is known that caffeine and its metabolites, including 7-methyluric acid, distribute in all body fluids and cross all biological membranes .
Result of Action
One study showed that 7-methylxanthine, a related compound, reduced or totally prevented crystal formation
properties
IUPAC Name |
7-methyl-3,9-dihydropurine-2,6,8-trione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4O3/c1-10-2-3(8-6(10)13)7-5(12)9-4(2)11/h1H3,(H3,7,8,9,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHNNPKUFPWLTOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(NC(=O)NC2=O)NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40210106 | |
| Record name | 7,9-Dihydro-7-methyl-1H-purine-2,6,8(3H)-trione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40210106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 7-Methyluric acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0011107 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
7-Methyluric acid | |
CAS RN |
612-37-3 | |
| Record name | 7-Methyluric acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=612-37-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Methyluric acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000612373 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7,9-Dihydro-7-methyl-1H-purine-2,6,8(3H)-trione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40210106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7,9-dihydro-7-methyl-1H-purine-2,6,8(3H)-trione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.372 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 7-METHYLURIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0040741VCN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
ANone: 7-Methyluric acid (7-MU) is a minor metabolite of theobromine, a methylxanthine found in cocoa. Research suggests that the conversion of 7-methylxanthine (7-MX) to 7-MU is likely mediated by xanthine oxidase. [] This metabolic pathway was further investigated in rats, where researchers found that 3-methylcholanthrene induction, but not phenobarbital, selectively increased the urinary excretion of 6-amino-5-[N-methylformylamino]-1-methyluracil (3,7DAU), indicating the involvement of a 3MC-inducible cytochrome P-450 isozyme in this pathway. []
ANone: While uric acid is often the main component of certain urinary stones, various purine derivatives, including 7-methyluric acid, can be found as admixtures within these stones. [, , ] These admixtures, often present in amounts ranging from trace levels to several milligrams per gram of stone weight, demonstrate a strong positive correlation with the uric acid content. [, ] This suggests a coprecipitation mechanism, where urinary purines, even at concentrations below their saturation limits, integrate into the stone matrix due to the supersaturation of uric acid. [, ] The amount of each purine incorporated seems to be influenced by factors like its average urinary excretion, structural similarity to uric acid, and the concentration of uric acid within the stone. [, ]
ANone: Research suggests that methylxanthines, ubiquitous in various foods and beverages, might contribute to urolithiasis. [, ] These methylxanthines, upon metabolism, yield methylated derivatives of uric acid and xanthine, including 7-methyluric acid, which are then detected in uric acid stones. [] This finding highlights a potential link between dietary methylxanthine intake and the formation of certain types of urinary stones.
ANone: Studies in rats revealed significant differences in the metabolic fates of 1-methylxanthine and 7-methylxanthine. [] 1-Methylxanthine was rapidly oxidized to 1-methyluric acid, making the parent compound nearly undetectable in plasma. Conversely, 7-methylxanthine and its metabolite, 7-methyluric acid, were found in comparable concentrations in both plasma and brain affusate. [] This suggests a much faster rate of metabolism for 1-methylxanthine compared to 7-methylxanthine.
ANone: Research suggests that the dehydrogenase form of xanthine oxidase plays a crucial role in the metabolism of methylxanthines, particularly in the conversion of 1-methylxanthine to 1-methyluric acid. [] This conclusion is supported by the observation that NADH, a product of ethanol metabolism, significantly inhibited 1-methylxanthine oxidation in perfused rat livers. [] This implies that the redox state within the liver can significantly influence the rate of xanthine oxidase-dependent metabolism.
ANone: A study comparing caffeine metabolism in young and elderly men revealed that elderly subjects excreted significantly higher amounts of 1-methyluric acid, 7-methyluric acid, and 1,7-dimethyluric acid. [] This finding suggests that age could be a factor influencing the metabolism and excretion of certain methylxanthine metabolites, including 7-methyluric acid.
ANone: Several analytical methods have been developed for the quantification of 7-methyluric acid in biological samples. * High-performance liquid chromatography (HPLC) combined with capillary electrophoresis (CE) has been successfully employed to determine caffeine and its metabolites, including 7-methyluric acid, in urine samples. [, ] * Another approach utilizes reversed-phase HPLC (RP-HPLC) with ultraviolet detection for the simultaneous analysis of five methyluric acids, including 7-methyluric acid, in blood serum and urine. [] * Thin-layer chromatography, coupled with remission measurement in UV light, has also been used for the quantitative estimation of methylxanthines and methylated uric acids in various biological samples, including blood, urine, and feces. [] These methods offer researchers valuable tools to study the metabolism and excretion of 7-methyluric acid and other related compounds.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



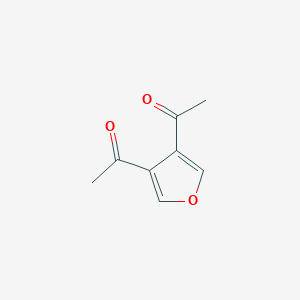
![[5-[1-(2-Fluorophenyl)-2-oxo-2-(1,2,2,3,3-pentadeuteriocyclopropyl)ethyl]-6,7-dihydro-4H-thieno[3,2-c]pyridin-2-yl] acetate](/img/structure/B28027.png)
